molecular formula C21H30 B584477 (-)-Didesoxycannabidiol CAS No. 1381973-51-8

(-)-Didesoxycannabidiol

Cat. No.: B584477
CAS No.: 1381973-51-8
M. Wt: 282.471
InChI Key: VGBLUPCGCQUYRW-SFTDATJTSA-N
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Description

(-)-Didesoxycannabidiol is a synthetic analog of cannabidiol (CBD), characterized by the absence of two hydroxyl groups (denoted by "didesoxy") in its molecular structure compared to CBD. Such analogs are often studied for their modified pharmacokinetic or pharmacodynamic profiles, which may enhance stability, bioavailability, or target specificity compared to parent compounds like CBD .

Properties

CAS No.

1381973-51-8

Molecular Formula

C21H30

Molecular Weight

282.471

IUPAC Name

1-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4-pentylbenzene

InChI

InChI=1S/C21H30/c1-5-6-7-8-18-10-12-19(13-11-18)21-15-17(4)9-14-20(21)16(2)3/h10-13,15,20-21H,2,5-9,14H2,1,3-4H3/t20-,21-/m0/s1

InChI Key

VGBLUPCGCQUYRW-SFTDATJTSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2C=C(CCC2C(=C)C)C

Synonyms

(-)-trans-Didesoxycannabidiol;  Didesoxy CBD;  ∆1(2)-trans-Didesoxycannabidiol; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Didesoxycannabidiol typically involves multiple steps, starting from readily available precursors. One common route involves the selective reduction of cannabidiol to remove specific functional groups. This process may include:

    Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride to selectively reduce cannabidiol.

    Purification: Employing chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Didesoxycannabidiol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Further reduction of this compound can be achieved using strong reducing agents, resulting in the formation of fully saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

Chemistry: (-)-Didesoxycannabidiol is used as a model compound to study the reactivity and stability of synthetic cannabinoids. It serves as a reference for developing new synthetic routes and optimizing reaction conditions.

Biology: In biological research, this compound is investigated for its potential interactions with cannabinoid receptors and other molecular targets. Studies focus on its effects on cellular signaling pathways and its potential therapeutic applications.

Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, analgesic, and neuroprotective effects. Research aims to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

Molecular Targets and Pathways: (-)-Didesoxycannabidiol exerts its effects primarily through interactions with cannabinoid receptors, such as CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound may also interact with other molecular targets, influencing signaling pathways involved in inflammation, pain, and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8,9-Dihydrocannabidiol

  • Structural Differences : 8,9-Dihydrocannabidiol is a hydrogenated derivative of CBD, where the double bond in the terpene ring is saturated. This modification increases molecular rigidity and may alter receptor binding kinetics.
  • Pharmacological Properties :
    • Exhibits antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL) and antioxidant capacity (IC~50~: 32 µM in DPPH assay) .
    • Enhanced stability compared to CBD due to reduced oxidative susceptibility.
  • Applications : Investigated for topical formulations targeting microbial infections and oxidative stress-related pathologies .

1(R),2(S)-Epoxy Cannabidiol

  • Structural Differences : Features an epoxide group in the terpene ring, introducing a reactive oxygen moiety.
  • Physicochemical Properties :
    • Molecular Weight: 330.5 Da (vs. CBD: 314.47 Da).
    • Purity: >98% (analytical standard grade) .
  • Applications : Primarily used as a reference standard in forensic and metabolic studies due to its stability and detectability .

Cannabidiol (CBD)

  • CBD’s pharmacological complexity involves interactions with serotonin (5-HT~1A~), TRPV1, and PPAR-γ receptors, while structural analogs may exhibit divergent target affinities .

Comparative Data Table

Compound Molecular Weight (Da) Key Functional Groups Bioactivities Applications
(-)-Didesoxycannabidiol* ~298.4 (estimated) Didesoxy, no hydroxyls Hypothesized enhanced stability Preclinical research (theoretical)
8,9-Dihydrocannabidiol 316.48 Saturated terpene ring Antibacterial, antioxidant Topical antimicrobials
1(R),2(S)-Epoxy CBD 330.5 Epoxide group Analytical reference standard Forensic/research applications
Cannabidiol (CBD) 314.47 Two hydroxyl groups Anxiolytic, anti-inflammatory Epilepsy, anxiety disorders

Research Findings and Mechanistic Insights

  • Structural Modifications :
    • Hydrogenation (as in 8,9-Dihydrocannabidiol) improves oxidative stability and alters antibacterial efficacy .
    • Epoxidation (as in 1(R),2(S)-Epoxy CBD) introduces metabolic resistance, making it suitable for analytical applications .
  • Pharmacological Implications: Removal of hydroxyl groups in this compound may reduce metabolic clearance, prolonging half-life compared to CBD. Analog-specific activities (e.g., 8,9-Dihydrocannabidiol’s antibacterial effects) highlight the role of minor structural changes in diversifying therapeutic utility .

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